molecular formula C21H23BrN2OS B10772988 N-allyl-4-(3-(4-bromophenyl)benzo[d]isothiazol-6-yloxy)-N-methylbutan-1-amine

N-allyl-4-(3-(4-bromophenyl)benzo[d]isothiazol-6-yloxy)-N-methylbutan-1-amine

Cat. No.: B10772988
M. Wt: 431.4 g/mol
InChI Key: PDHRIPJKNGUCJP-UHFFFAOYSA-N
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Description

N-allyl-4-(3-(4-bromophenyl)benzo[d]isothiazol-6-yloxy)-N-methylbutan-1-amine is a complex organic compound that features a benzo[d]isothiazole core, a bromophenyl group, and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-(3-(4-bromophenyl)benzo[d]isothiazol-6-yloxy)-N-methylbutan-1-amine typically involves multiple steps. One common approach is to start with the preparation of the benzo[d]isothiazole core, which can be achieved through the cyclization of pre-functionalized phenyl rings containing nitrogen and sulfur atoms . The bromophenyl group is then introduced via a halogenation reaction, and the allyl group is added through an allylation reaction. The final step involves the coupling of the benzo[d]isothiazole derivative with N-methylbutan-1-amine under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-(3-(4-bromophenyl)benzo[d]isothiazol-6-yloxy)-N-methylbutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-allyl-4-(3-(4-bromophenyl)benzo[d]isothiazol-6-yloxy)-N-methylbutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-allyl-4-(3-(4-bromophenyl)benzo[d]isothiazol-6-yloxy)-N-methylbutan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-4-(3-(4-chlorophenyl)benzo[d]isothiazol-6-yloxy)-N-methylbutan-1-amine
  • N-allyl-4-(3-(4-fluorophenyl)benzo[d]isothiazol-6-yloxy)-N-methylbutan-1-amine
  • N-allyl-4-(3-(4-methylphenyl)benzo[d]isothiazol-6-yloxy)-N-methylbutan-1-amine

Uniqueness

The uniqueness of N-allyl-4-(3-(4-bromophenyl)benzo[d]isothiazol-6-yloxy)-N-methylbutan-1-amine lies in its specific substitution pattern and the presence of the bromophenyl group, which can influence its reactivity and biological activity. Compared to similar compounds with different substituents, the bromine atom may enhance certain properties, such as binding affinity to biological targets or stability under specific conditions.

Properties

Molecular Formula

C21H23BrN2OS

Molecular Weight

431.4 g/mol

IUPAC Name

4-[[3-(4-bromophenyl)-1,2-benzothiazol-6-yl]oxy]-N-methyl-N-prop-2-enylbutan-1-amine

InChI

InChI=1S/C21H23BrN2OS/c1-3-12-24(2)13-4-5-14-25-18-10-11-19-20(15-18)26-23-21(19)16-6-8-17(22)9-7-16/h3,6-11,15H,1,4-5,12-14H2,2H3

InChI Key

PDHRIPJKNGUCJP-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCOC1=CC2=C(C=C1)C(=NS2)C3=CC=C(C=C3)Br)CC=C

Origin of Product

United States

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